ジヒドロキシビス(乳酸アンモニウム)チタン

概要

説明

Dihydroxybis(ammonium lactato)titanium(IV) is used in the production of water-soluble titanium complexes . It is a clear to turbid colorless to yellow liquid with a specific gravity of 1.180-1.250 @ 25°C .

Synthesis Analysis

Dihydroxybis(ammonium lactato)titanium(IV) serves as a valuable precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials, particularly nanofibers with specific properties. It has been used in the high-temperature hydrolysis of Titanium(IV) Bis(ammonium Lactato)dihydroxide and in the formation of TiO₂ via the decomposition of PVP .Molecular Structure Analysis

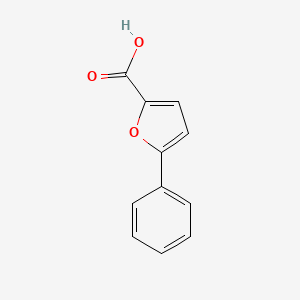

The molecular formula of Dihydroxybis(ammonium lactato)titanium(IV) is C6H18N2O8Ti, and its molecular weight is 294.08 .Chemical Reactions Analysis

Dihydroxybis(ammonium lactato)titanium(IV) can be used as a water-soluble Ti precursor for the synthesis of TiO₂/WO₃ nanofibers applicable in photocatalysis . It can also react to synthesize a complex with pyrocatechol violet, which can be used as a colorimetric HF sensing dye .Physical And Chemical Properties Analysis

Dihydroxybis(ammonium lactato)titanium(IV) is a liquid at 20°C . It is colorless to light orange to yellow and has a concentration of 37.0 to 45.0 w/w% . It has a specific gravity of 1.180-1.250 @ 25°C .科学的研究の応用

光触媒前駆体

この化合物は、水溶性チタン前駆体として、TiO₂/WO₃ナノファイバーの合成に使用されます 。これらのナノファイバーは、高い表面積と反応性を持つことから、光触媒として特に価値があり、水や空気中の汚染物質を分解するなど、環境浄化プロセスに利用できます。

比色検知

ジヒドロキシビス(乳酸アンモニウム)チタン: は、ピロカテコールバイオレットとの錯体を合成するために使用され、比色検知染料として機能します 。これらの染料は、特定の化学的刺激に応答して色が変化し、さまざまな環境におけるフッ化水素 (HF)の検出に使用できます。

ナノ材料合成

この化合物は、二酸化チタン (TiO₂) ナノ材料の調製のための貴重な前駆体です。TiO₂は、太陽電池、センサー、および光触媒として、太陽光を利用して反応を触媒する能力を持つことから、幅広く研究されています。

Safety and Hazards

将来の方向性

作用機序

Action Environment

The action, efficacy, and stability of Dihydroxybis(ammonium lactato)titanium can be influenced by various environmental factors. For instance, the compound’s ability to form stable aqueous solutions suggests that its action and stability can be influenced by the presence and characteristics of water in the environment . Furthermore, the compound’s efficacy in forming titanium-based structures may be influenced by factors such as temperature and pH.

特性

IUPAC Name |

azane;2-hydroxypropanoic acid;titanium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.2H3N.2H2O.Ti/c2*1-2(4)3(5)6;;;;;/h2*2,4H,1H3,(H,5,6);2*1H3;2*1H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIGTTWKYUNLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.N.N.O.O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H22N2O8Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65104-06-5 | |

| Record name | Titanate(2-), dihydroxybis(2-(hydroxy-kappaO)propanoato(2-)-kappaO)-, ammonium (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065104065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Dihydroxybis(ammonium lactato)titanium in the synthesis of hollow TiO2 nanospheres?

A1: Dihydroxybis(ammonium lactato)titanium acts as a precursor to titanium dioxide (TiO2) in this synthesis []. When the sepharose gel containing protamine is soaked in the Dihydroxybis(ammonium lactato)titanium solution, a reaction occurs at room temperature. This reaction likely involves the Dihydroxybis(ammonium lactato)titanium interacting with the protamine and the sepharose gel network, leading to the formation of TiO2 within the gel matrix. Subsequent heating removes the gel and freeze-drying results in the formation of the hollow TiO2 nanospheres. The exact mechanism of hollow sphere formation is not fully elaborated in the provided abstract.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Magnesium, chloro[(2-methylphenyl)methyl]-](/img/structure/B1583610.png)

![Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1583619.png)